molecular formula C19H16O4 B4226831 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate

4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate

Cat. No.: B4226831
M. Wt: 308.3 g/mol
InChI Key: XEMZHVYIBTWSGF-UHFFFAOYSA-N
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Description

4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromenone core with methyl substitutions at positions 4 and 7, and an ester linkage to a 4-methylbenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate typically involves the condensation of 4,7-dimethylcoumarin with 4-methylbenzoic acid or its derivatives. One common method includes the esterification reaction between 4,7-dimethylcoumarin and 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted coumarin derivatives.

Scientific Research Applications

4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.

    Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticoagulant activities.

    Industry: Utilized in the production of dyes, optical brighteners, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects are likely due to the inhibition of pro-inflammatory mediators and pathways.

Comparison with Similar Compounds

4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-methylbenzoate can be compared with other coumarin derivatives such as:

    4-methylumbelliferone: Known for its use as a fluorescent probe and in the synthesis of other bioactive compounds.

    Warfarin: A well-known anticoagulant used in medicine.

    Esculetin: Exhibits antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4,7-dimethyl-2-oxochromen-5-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-11-4-6-14(7-5-11)19(21)23-16-9-12(2)8-15-18(16)13(3)10-17(20)22-15/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMZHVYIBTWSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC(=CC3=C2C(=CC(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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